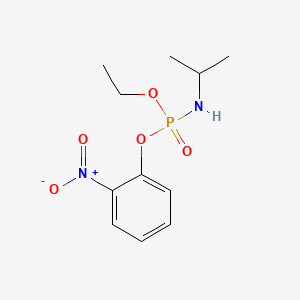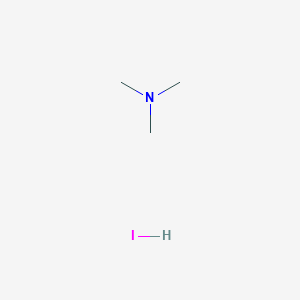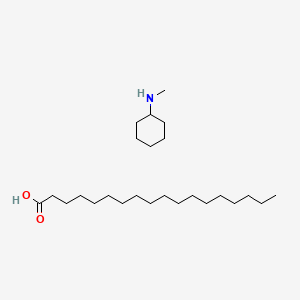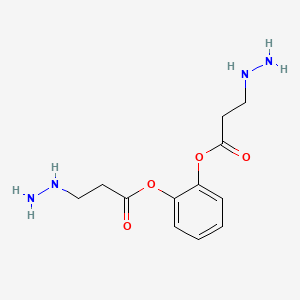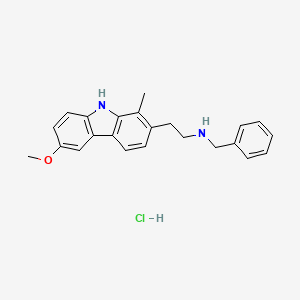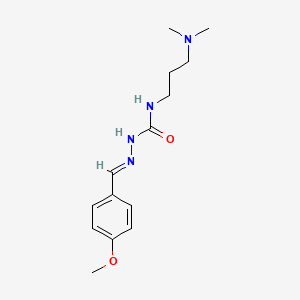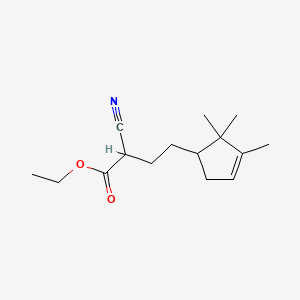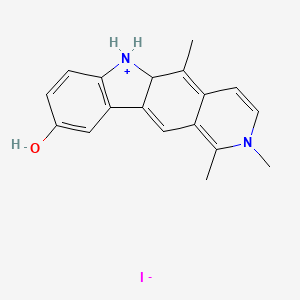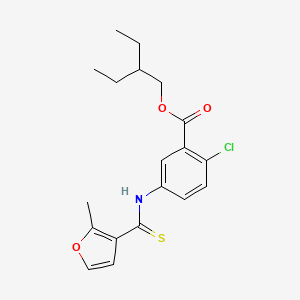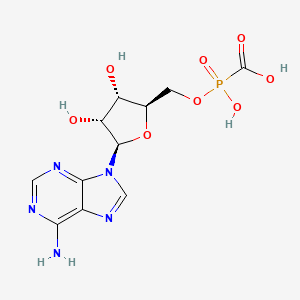
Einecs 307-589-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 307-589-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Preparation Methods
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the appropriate starting materials and reagents.
Reaction Conditions: These reactions typically require controlled temperature, pressure, and pH conditions to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Einecs 307-589-6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Einecs 307-589-6 has several applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: The compound may be used in biological studies to understand its effects on various biological systems.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
Mechanism of Action
The mechanism by which Einecs 307-589-6 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses. The exact mechanism of action depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity .
Comparison with Similar Compounds
Einecs 307-589-6 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Cyclohexyl bromide (Einecs 203-622-2): Used in organic synthesis and as an intermediate in the production of other chemicals.
Phenyl benzoate (Einecs 202-293-2): Utilized in the manufacture of perfumes and as a plasticizer.
Methyl salicylate (Einecs 204-317-7): Commonly used in topical analgesics and as a flavoring agent.
Each of these compounds has distinct properties and applications, making this compound unique in its specific uses and characteristics.
Properties
CAS No. |
97660-75-8 |
|---|---|
Molecular Formula |
C35H72O2 |
Molecular Weight |
524.9 g/mol |
IUPAC Name |
1-(3,5,5-trimethyl-1-tridecoxyhexoxy)tridecane |
InChI |
InChI=1S/C35H72O2/c1-7-9-11-13-15-17-19-21-23-25-27-29-36-34(31-33(3)32-35(4,5)6)37-30-28-26-24-22-20-18-16-14-12-10-8-2/h33-34H,7-32H2,1-6H3 |
InChI Key |
HQPGQUFIIAAYMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(CC(C)CC(C)(C)C)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)
